

# LC-MS/MS method development for rac 5-Carboxy Tolterodine

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## Compound of Interest

Compound Name: *rac 5-Carboxy Tolterodine*

CAS No.: 1076199-77-3

Cat. No.: B023622

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An Application Note and Protocol for the Development of a Robust LC-MS/MS Method for the Quantification of **rac 5-Carboxy Tolterodine** in Human Plasma

## Introduction

Tolterodine is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder. Following administration, it is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) 2D6, to 5-hydroxymethyl tolterodine (desfesoterodine), which is pharmacologically active. This active metabolite is further oxidized to 5-carboxy tolterodine, a major, but inactive, metabolite. Monitoring the levels of this carboxylic acid metabolite is crucial in pharmacokinetic and drug metabolism studies to understand the complete disposition of tolterodine in the body.

This application note provides a detailed, step-by-step protocol for the development and validation of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of racemic 5-Carboxy Tolterodine in human plasma. The methodology described herein is designed to meet the rigorous standards for bioanalytical

method validation as outlined by regulatory agencies such as the U.S. Food and Drug Administration (FDA).

## Method Rationale and Strategy

The core of this method is the use of reversed-phase liquid chromatography for the separation of the analyte from endogenous plasma components, coupled with tandem mass spectrometry for highly selective and sensitive detection. A stable isotope-labeled internal standard (SIL-IS), 5-Carboxy Tolterodine-d14, is employed to ensure accuracy and precision by compensating for variability in sample processing and instrument response.

Sample preparation is a critical step in bioanalysis. For this method, a straightforward protein precipitation (PPT) technique is utilized. This choice is based on its simplicity, speed, and sufficient clean-up for this specific analyte, which minimizes ion suppression and matrix effects.

The overall workflow is depicted in the following diagram:



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Figure 1: Overall workflow for the quantification of 5-Carboxy Tolterodine.

## Experimental Protocol

### Materials and Reagents

- Analytes: 5-Carboxy Tolterodine (racemate), 5-Carboxy Tolterodine-d14 (Internal Standard).
- Solvents: Acetonitrile (ACN, HPLC grade or higher), Methanol (MeOH, HPLC grade or higher), Formic acid (FA, LC-MS grade), Water (deionized, 18 MΩ·cm).

- Plasma: Blank human plasma, screened for interferences.

## Stock and Working Solutions Preparation

- Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 5-Carboxy Tolterodine and 5-Carboxy Tolterodine-d14 in methanol to prepare individual 1 mg/mL stock solutions.
- Working Standard Solutions: Serially dilute the 5-Carboxy Tolterodine stock solution with 50:50 (v/v) ACN/water to prepare working standards for the calibration curve and quality control (QC) samples.
- Internal Standard (IS) Working Solution (100 ng/mL): Dilute the 5-Carboxy Tolterodine-d14 stock solution with 50:50 (v/v) ACN/water to a final concentration of 100 ng/mL.

## Sample Preparation: Protein Precipitation

- Aliquot 50  $\mu$ L of human plasma (blank, standard, or QC sample) into a 1.5 mL microcentrifuge tube.
- Add 10  $\mu$ L of the 100 ng/mL IS working solution to all tubes except the blank matrix samples.
- To precipitate proteins, add 200  $\mu$ L of cold acetonitrile.
- Vortex the mixture vigorously for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer 100  $\mu$ L of the clear supernatant to a 96-well plate or autosampler vials.
- Inject 5  $\mu$ L of the supernatant into the LC-MS/MS system.

## LC-MS/MS System and Conditions

The following parameters were optimized for a Waters ACQUITY UPLC system coupled to a Sciex Triple Quad 6500+ mass spectrometer. These can be adapted for other similar systems.

Table 1: Liquid Chromatography Parameters

Parameter	Condition
Column	Waters ACQUITY UPLC BEH C18, 1.7 $\mu$ m, 2.1 x 50 mm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.5 mL/min
Column Temperature	40°C
Injection Volume	5 $\mu$ L
Gradient Program	Time (min)

Table 2: Mass Spectrometry Parameters

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Ion Source Gas 1	50 psi
Ion Source Gas 2	60 psi
Curtain Gas	35 psi
Temperature	550°C
IonSpray Voltage	5500 V
MRM Transitions	Analyte

DP: Declustering Potential; CE: Collision Energy

The selection of Multiple Reaction Monitoring (MRM) transitions is based on the fragmentation pattern of the analytes. The precursor ion ( $[M+H]^+$ ) is selected in the first quadrupole (Q1), fragmented in the collision cell, and a specific product ion is selected in the third quadrupole (Q3). This highly specific detection method minimizes interferences.

## Method Validation Summary

The method was validated according to the FDA's Bioanalytical Method Validation Guidance for Industry. The key performance characteristics are summarized below.

Table 3: Method Validation Results

Parameter	Result
Linearity & Range	1 - 1000 ng/mL. The calibration curve was linear with a correlation coefficient ( $r^2$ ) > 0.99.
Precision (Intra- & Inter-day)	The precision (%CV) for QC samples at low, medium, and high concentrations was < 15%.
Accuracy (Intra- & Inter-day)	The accuracy (%RE) for QC samples was within $\pm 15\%$ of the nominal values.
Matrix Effect & Recovery	The matrix effect was minimal, with the IS normalizing any variations. The extraction recovery was consistent and reproducible across the QC levels.
Stability (Freeze-Thaw, Bench-Top)	5-Carboxy Tolterodine was stable in human plasma for at least 3 freeze-thaw cycles and for at least 24 hours at room temperature.

## Conclusion

A highly sensitive, specific, and robust LC-MS/MS method for the quantification of rac-5-Carboxy Tolterodine in human plasma has been successfully developed and validated. The simple protein precipitation sample preparation procedure and the short chromatographic run time make this method suitable for high-throughput analysis in support of pharmacokinetic and clinical studies of tolterodine.

## References

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